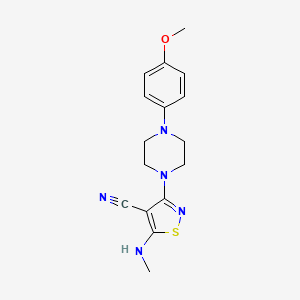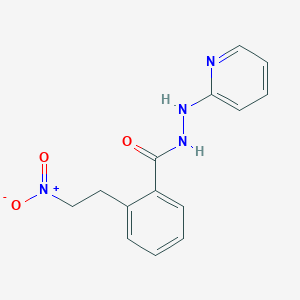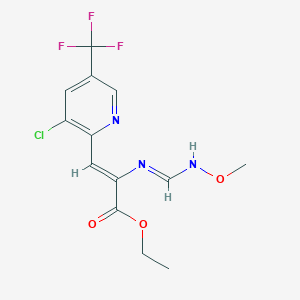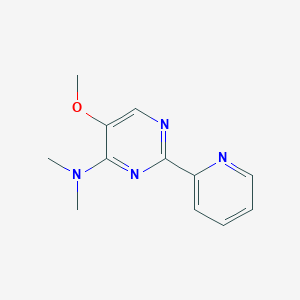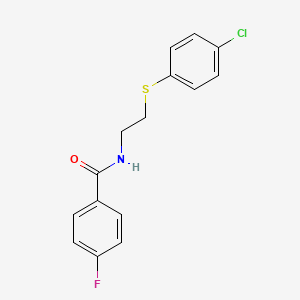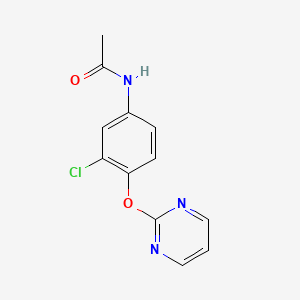![molecular formula C19H11F3N6O B3127369 6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile CAS No. 338411-71-5](/img/structure/B3127369.png)
6-(2-[4-(Trifluoromethoxy)anilino]vinyl)pyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-3-carbonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name: 10-[(E)-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile . This suggests a multi-ring structure with various functional groups, including a trifluoromethoxy group and an anilino group.Applications De Recherche Scientifique
Synthesis and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine, a structural relative of the queried compound, is recognized for its broad medicinal properties, including anticancer, anti-infectious, and anti-inflammatory effects. The scaffold offers a rich structure-activity relationship (SAR), making it a promising foundation for drug development. Extensive synthesis strategies for derivatives of pyrazolo[1,5-a]pyrimidine have been outlined, signifying its potential in medicinal chemistry (Cherukupalli et al., 2017).
Optical Sensing and Biological Applications
Pyrimidine derivatives, closely related to the queried compound, exhibit significant applications as optical sensors and possess a variety of biological and medicinal utilities. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, demonstrating the versatility of the pyrimidine scaffold in both sensing and biological domains (Jindal & Kaur, 2021).
Regio-Orientation in Synthesis
The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines are crucial, especially when reacting with 1,3-bielectrophilic reagents. This aspect is vital for medicinal chemists to understand as it influences the final properties and potential applications of the synthesized compounds, including those similar to the queried compound (Mohamed & Mahmoud, 2019).
Importance in Kinase Inhibition
Pyrazolo[3,4-b]pyridine, structurally akin to the queried compound, is notable in the design of kinase inhibitors. Its versatility in binding to kinases through multiple modes makes it a crucial scaffold in the development of inhibitors, showcasing the potential of similar compounds in therapeutic applications (Wenglowsky, 2013).
Hybrid Catalysts in Synthesis
The synthesis of compounds like pyranopyrimidine, related to the queried chemical, involves the use of hybrid catalysts. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, offer broader synthetic applications and enhance bioavailability, underlining the importance of catalyst choice in synthesizing medically relevant compounds (Parmar et al., 2023).
Propriétés
IUPAC Name |
10-[(E)-2-[4-(trifluoromethoxy)anilino]ethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N6O/c20-19(21,22)29-14-3-1-13(2-4-14)24-7-5-16-15-11-26-18-12(9-23)10-27-28(18)17(15)6-8-25-16/h1-8,10-11,24H/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECBDJRPPMAYLU-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=CC2=NC=CC3=C2C=NC4=C(C=NN34)C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/C2=NC=CC3=C2C=NC4=C(C=NN34)C#N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



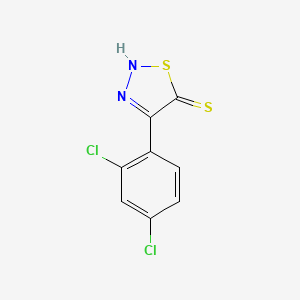


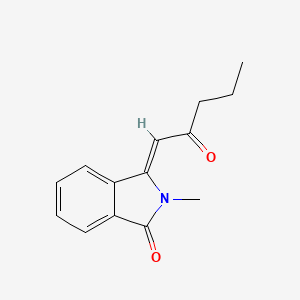
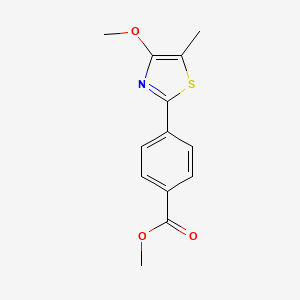
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide](/img/structure/B3127316.png)
